molecular formula C13H24O3Si B12835539 Rel-(1R,5S,6r)-3-((tert-butyldimethylsilyl)oxy)bicyclo[3.1.0]hexane-6-carboxylic acid

Rel-(1R,5S,6r)-3-((tert-butyldimethylsilyl)oxy)bicyclo[3.1.0]hexane-6-carboxylic acid

Cat. No.: B12835539
M. Wt: 256.41 g/mol
InChI Key: FAYUTCCVLRVWFN-GGWWSXTCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rel-(1R,5S,6r)-3-((tert-butyldimethylsilyl)oxy)bicyclo[310]hexane-6-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure This compound is notable for its tert-butyldimethylsilyl (TBDMS) protecting group, which is commonly used in organic synthesis to protect hydroxyl groups from unwanted reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,5S,6r)-3-((tert-butyldimethylsilyl)oxy)bicyclo[3.1.0]hexane-6-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a series of cyclization reactions. For example, starting from a suitable diene and a dienophile, a Diels-Alder reaction can be employed to form the bicyclic structure.

    Introduction of the TBDMS Group: The hydroxyl group on the bicyclic core is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. This step ensures that the hydroxyl group is protected during subsequent reactions.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide (CO2) in the presence of a strong base like lithium diisopropylamide (LDA).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Flow microreactor systems have been shown to be efficient for the synthesis of similar compounds, offering advantages in terms of reaction control, scalability, and sustainability .

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,5S,6r)-3-((tert-butyldimethylsilyl)oxy)bicyclo[3.1.0]hexane-6-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or amides.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The TBDMS group can be selectively removed under mild acidic conditions to reveal the hydroxyl group, which can then participate in further substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Acidic conditions using reagents like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) can be used to remove the TBDMS group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield esters, while reduction can yield alcohols.

Scientific Research Applications

Rel-(1R,5S,6r)-3-((tert-butyldimethylsilyl)oxy)bicyclo[3.1.0]hexane-6-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. The TBDMS group serves as a protective group for hydroxyl functionalities, allowing for selective reactions at other sites.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Its derivatives may have therapeutic potential, particularly in the development of new drugs.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Rel-(1R,5S,6r)-3-((tert-butyldimethylsilyl)oxy)bicyclo[3.1.0]hexane-6-carboxylic acid depends on its specific application. In general, the TBDMS group protects the hydroxyl group from unwanted reactions, allowing for selective functionalization of other parts of the molecule. The carboxylic acid group can participate in various reactions, including esterification and amidation, to form more complex structures.

Comparison with Similar Compounds

Rel-(1R,5S,6r)-3-((tert-butyldimethylsilyl)oxy)bicyclo[3.1.0]hexane-6-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the TBDMS-protected hydroxyl group and the carboxylic acid group, which provides versatility in synthetic applications.

Properties

Molecular Formula

C13H24O3Si

Molecular Weight

256.41 g/mol

IUPAC Name

(1R,5S)-3-[tert-butyl(dimethyl)silyl]oxybicyclo[3.1.0]hexane-6-carboxylic acid

InChI

InChI=1S/C13H24O3Si/c1-13(2,3)17(4,5)16-8-6-9-10(7-8)11(9)12(14)15/h8-11H,6-7H2,1-5H3,(H,14,15)/t8?,9-,10+,11?

InChI Key

FAYUTCCVLRVWFN-GGWWSXTCSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC1C[C@@H]2[C@H](C1)C2C(=O)O

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CC2C(C1)C2C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.